molecular formula C7H11N3O2 B13314083 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B13314083
M. Wt: 169.18 g/mol
InChI Key: IRMAFZSOSFBMEX-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an azetidin-3-yloxy methyl group and at position 5 with a methyl group. This compound is of interest due to its structural hybridity, combining the metabolic stability of oxadiazoles with the pharmacological versatility of azetidines.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O2/c1-5-9-7(10-12-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3

InChI Key

IRMAFZSOSFBMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the reaction of azetidine-3-ol with 5-methyl-1,2,4-oxadiazole under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may produce simpler azetidine derivatives.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring and oxadiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Position and Ring Isomerism

  • 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole (CAS: 1339154-25-4): Structural Difference: The methyl group at position 5 in the main compound is replaced with a cyclopropyl group. Impact: The cyclopropyl substituent increases steric bulk and lipophilicity (logP ~2.1 vs. Molecular weight increases to 195.22 g/mol (C₉H₁₃N₃O₂). Synthetic Relevance: Cyclopropyl groups are often used to enhance metabolic stability by blocking oxidative pathways.
  • 3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole (CAS: 1780885-00-8):

    • Structural Difference : The azetidin-3-yloxy methyl group is replaced with an azetidin-3-ylmethyl moiety, and the 5-methyl is substituted with a propyl chain.
    • Impact : The propyl chain increases lipophilicity (predicted logP ~2.8), favoring blood-brain barrier penetration. However, the azetidinylmethyl group may reduce hydrogen-bonding capacity compared to the oxygen-linked azetidinyloxy.

Heterocycle Modifications

  • 5-Methyl-1,3,4-oxadiazole Derivatives :

    • Structural Difference : The oxadiazole ring isomerizes from 1,2,4 to 1,3,4 positions.
    • Impact : In antimicrobial studies, 1,3,4-oxadiazoles exhibit broader activity (MIC 25 μg/mL against S. aureus, E. coli, and A. niger) compared to 1,2,4-oxadiazoles, where activity is substituent-position-dependent.
  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1):

    • Structural Difference : The azetidine group is replaced with a 3-bromophenyl ring.
    • Impact : The bromophenyl group enhances halogen bonding interactions (molecular weight: 239.07 g/mol), improving binding to hydrophobic enzyme pockets. However, it reduces solubility (logP ~3.2).

Bioisosteric Replacements

  • 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 1248908-04-4):
    • Structural Difference : A trifluoromethylphenyl group replaces the methyl and azetidinyloxy methyl substituents.
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and target affinity (e.g., kinase inhibition) but increases molecular weight (259.2 g/mol) and logP (~3.5).

Antimicrobial Activity

  • The main compound’s 3-azetidinyloxy methyl group may mimic the 4-hydroxyphenyl substituent in active 1,2,4-oxadiazoles, which showed MICs of 25 μg/mL against S. aureus and A. niger.
  • Positional Sensitivity : Substitution at position 3 (vs. 5) correlates with Gram-positive activity, while position 5 substituents target Gram-negative strains.

Central Nervous System (CNS) Penetration

  • Compounds like 3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole (logP ~2.8) demonstrate enhanced brain permeability, a trait desirable for neurodegenerative disease therapeutics.

Solubility and Stability

  • The azetidine ring in the main compound introduces moderate polarity (predicted solubility ~1.2 mg/mL in water) but may suffer from ring strain, requiring stabilization via hydrogen bonding.
  • Synthetic Routes: Analogous compounds are synthesized via cycloaddition (e.g., Eu(NO₃)₃-catalyzed reactions) or nucleophilic substitution, as seen in azetidine-containing intermediates.

Metabolic Stability

  • Methyl and azetidine groups may reduce susceptibility to cytochrome P450 oxidation compared to halogenated or aromatic analogs.

Biological Activity

3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₇H₁₂N₃O₂
Molecular Weight174.19 g/mol
CAS Number2044713-18-8
IUPAC Name2-(azetidin-3-yloxymethyl)-5-methyl-1,3,4-oxadiazole hydrochloride
AppearanceOil

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The oxadiazole ring is known for its broad spectrum of activity against various pathogens.

Case Studies

  • Antibacterial Activity : A study demonstrated that compounds containing the 1,3,4-oxadiazole scaffold showed strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin .
  • Antifungal Effects : Research highlighted that several oxadiazole derivatives were effective against fungal strains, showcasing their potential in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole has been investigated through various in vivo studies.

Findings

  • A study indicated that oxadiazole derivatives could inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests a mechanism that may involve modulation of inflammatory pathways .

Anticancer Activity

The anticancer properties of oxadiazole derivatives are gaining attention due to their ability to interfere with cancer cell proliferation.

Research Insights

  • Mechanism of Action : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Specific Studies : Certain compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating their potential for targeted cancer therapy .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity observed.
Anti-inflammatoryInhibition of cytokines and reduction of edema in animal models.
AnticancerInduction of apoptosis in cancer cells; selective cytotoxicity against cancer cell lines.

Q & A

What are the optimal synthetic routes for 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Basic:
The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of a carboxylic acid derivative with a hydrazide, and (2) introduction of the azetidine moiety through nucleophilic substitution or coupling reactions. For example, the oxadiazole core can be synthesized using nitrile oxide intermediates under mild conditions (e.g., room temperature, dichloromethane solvent) .

Advanced:
Optimization requires precise control of reaction parameters:

  • Temperature: Elevated temperatures (60–80°C) may accelerate cyclization but risk side reactions.
  • Catalysts: Use of triethylamine or DMAP improves azetidine coupling efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity. Yields >70% are achievable with stoichiometric equivalence of reagents and inert atmospheres .

How can the structural integrity of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole be confirmed experimentally?

Basic:
Standard analytical techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl group at C5, azetidine-O-CH2_2- linkage) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+: ~224.1 g/mol).

Advanced:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals, confirming spatial proximity of azetidine and oxadiazole moieties.
  • X-ray crystallography: Provides absolute stereochemical configuration if crystalline forms are obtainable .

What biological activities are associated with 1,2,4-oxadiazole derivatives, and how might structural modifications enhance efficacy?

Basic:
Oxadiazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at C5 and azetidine’s nitrogen-rich structure may enhance membrane permeability and target binding (e.g., enzyme inhibition) .

Advanced:

  • Anticancer potential: Analogous compounds (e.g., 3-(thiophen-3-yl)-5-methyl-1,2,4-oxadiazole) show IC50_{50} values <10 µM against HeLa cells via apoptosis induction .
  • SAR insights: Electron-withdrawing groups (e.g., halogens) on the azetidine ring improve metabolic stability, while bulkier substituents may reduce bioavailability .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?

Basic:
Systematic substitution of the azetidine or oxadiazole rings can identify critical pharmacophores. For example:

  • Azetidine modifications: Replacing the oxygen linker with sulfur alters electronic properties and binding affinity .

Advanced:

  • Computational modeling: Docking studies (AutoDock Vina) predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity).
  • In vitro assays: Enzymatic inhibition assays (e.g., against bacterial FabH for antimicrobial activity) quantify efficacy changes with structural tweaks .

What analytical methods ensure purity and consistency in batches of this compound?

Basic:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assess purity (>95%) .
  • TLC: Silica plates (ethyl acetate:hexane = 1:1) monitor reaction progress.

Advanced:

  • LC-MS/MS: Detects trace impurities (e.g., unreacted intermediates) at ppm levels.
  • Thermogravimetric analysis (TGA): Evaluates thermal stability, critical for storage and formulation .

How should researchers address contradictions in biological activity data across studies?

Basic:
Variability may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .

Advanced:

  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and IC50_{50}).
  • Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement, ruling off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.